N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-12-4-5-14(9-15(12)20)22-18(27)11-28-19-24-23-17-7-6-16(25-26(17)19)13-3-2-8-21-10-13/h2-10H,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYENEJCKFSBKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is attached via a nucleophilic substitution reaction.
Formation of the Sulfanyl-Acetamide Linkage: The final step involves the formation of the sulfanyl-acetamide linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 344.4 g/mol. The structure contains multiple pharmacophores that may interact with various biological targets, making it a candidate for drug development.
Therapeutic Applications
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Neurodegenerative Diseases :
- Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may exhibit neuroprotective effects. These effects are primarily attributed to their ability to modulate neurotransmitter systems and reduce excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease. The compound's interaction with NMDA receptors could be particularly relevant in this context.
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Cancer Treatment :
- The compound's structural analogs have been investigated for their ability to inhibit specific protein kinases involved in cancer cell proliferation. This suggests that this compound may also serve as a potential anti-cancer agent by targeting these pathways.
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Inflammatory Conditions :
- Given its potential interactions with inflammatory pathways, this compound may be explored for its anti-inflammatory properties. Compounds with similar structures have shown promise in modulating immune responses and reducing inflammation in various models.
Case Study 1: Neuroprotection
A study investigating the neuroprotective effects of similar compounds found that they significantly reduced neuronal cell death in vitro when exposed to glutamate toxicity. The mechanism was linked to the modulation of calcium influx through NMDA receptors, suggesting potential applications for treating neurodegenerative disorders.
Case Study 2: Cancer Cell Proliferation
In another study focused on cancer therapy, derivatives of the compound were tested against various cancer cell lines. Results indicated that these compounds inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This highlights the potential for this compound to be developed as an anti-cancer agent.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Key Differences: Aryl Substituents: The target compound has a 3-fluoro-4-methylphenyl group, while this analog features a 3-fluorophenyl and a 3-(trifluoromethyl)phenyl. The methyl group in the target compound may improve metabolic stability compared to the bulkier trifluoromethyl group .
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (877634-23-6; )
- Key Differences: Heteroaromatic Group: Replaces pyridin-3-yl with 4-methylphenyl. However, the methylphenyl group could enhance hydrophobic interactions in non-polar binding pockets .
Modifications to the Acetamide Side Chain
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7; )
- Key Differences :
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618415-13-7; )
- Key Differences :
- Core Structure : Replaces triazolo[4,3-b]pyridazine with a 4H-1,2,4-triazole ring.
- Impact : The ethyl and pyridin-2-yl groups on the triazole ring may alter binding orientation and metabolic stability. The chloro-fluorophenyl substituent introduces stronger electron-withdrawing effects, possibly enhancing electrophilic reactivity .
Sulfanyl Group Modifications
5-(Furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides ()
- Key Differences: Core and Substituents: Features a furan-2-yl group on the triazole ring instead of pyridin-3-yl. Impact: The furan ring’s oxygen atom may participate in hydrogen bonding, but its reduced aromaticity compared to pyridinyl could weaken π-π interactions.
Structural and Functional Data Table
Research Findings and Implications
- Electron-Withdrawing Groups : Compounds with trifluoromethyl () or chloro-fluoro substituents () exhibit enhanced electrophilicity, which may improve target binding but increase off-target reactivity .
- Pyridinyl vs. Phenyl Substitutions : Pyridin-3-yl (target compound) likely offers superior hydrogen-bonding capacity compared to phenyl analogs (), critical for interactions with kinases or receptors .
- Sulfanyl Linker : The sulfur atom in the acetamide chain is a conserved feature across analogs, suggesting its role in redox modulation or thiol-mediated binding .
Q & A
Q. What multi-step synthetic strategies are employed for this compound, and how are intermediates purified?
The synthesis typically involves sequential reactions: (i) preparation of the pyridazin-3-yl and triazolo intermediates via cyclization, (ii) coupling with the sulfanylacetamide group using thiol-ether bond formation, and (iii) final purification via column chromatography or recrystallization.
- Key reagents : Pyridine derivatives, hydrazine, and acylating agents.
- Optimization : Reaction temperatures (60–120°C) and solvent choices (DMF, DCM) are critical for yield and purity .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) removes unreacted intermediates, while HPLC ensures >95% purity .
Q. Which analytical techniques are used to confirm structure and purity?
A combination of spectroscopic and chromatographic methods:
Q. How is the compound’s stability under varying pH conditions assessed?
Stability studies involve incubating the compound in buffers (pH 2–9) at 37°C, followed by HPLC quantification of degradation products. Kinetic modeling (e.g., first-order decay) calculates half-life.
- Findings : Stability decreases below pH 4 (acid-catalyzed hydrolysis of acetamide) and above pH 8 (sulfanyl group oxidation) .
Q. What are common impurities during synthesis, and how are they mitigated?
- Byproducts : Unreacted pyridazine intermediates, dimerized triazolo derivatives.
- Mitigation :
- Excess thiol reagent to drive sulfanyl coupling to completion .
- Gradient elution during chromatography to separate dimers .
Q. Which in vitro assays are used for preliminary biological evaluation?
- Enzyme inhibition : Fluorescence-based kinase assays (IC₅₀ determination).
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from impurity profiles or assay conditions. Recommended steps:
Q. What computational methods predict binding modes to protein targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinases (e.g., EGFR).
- Key residues : Hydrophobic pockets accommodate fluorophenyl groups; hydrogen bonds form with acetamide .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
Q. How is regioselectivity achieved during triazolo ring formation?
Regioselectivity is controlled by:
- Reagent choice : Cyclization with hydrazine derivatives favors [1,2,4]triazolo[4,3-b]pyridazine over [1,2,3] isomers.
- Temperature : Lower temps (60°C) reduce side-product formation .
- Catalysts : Lewis acids (ZnCl₂) enhance reaction specificity .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility : Co-solvents (DMSO:PBS) for in vitro studies; PEGylation for in vivo use.
- Metabolism : CYP450 inhibition assays (human liver microsomes) identify vulnerable sites for structural modification (e.g., fluorination to block oxidation) .
Q. How do structural analogs inform SAR for this compound?
Comparing derivatives with varied substituents:
Notes
- Data synthesized from peer-reviewed methodologies in medicinal chemistry and organic synthesis .
- Advanced questions emphasize mechanistic rigor and reproducibility in experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
